Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The structure of this compound includes a benzyl group attached to the 7-hydroxy position of the imidazo[1,2-a]pyridine ring, with a carboxylate group at the 8-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with viral replication . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds are similar in structure and have shown activity as acetylcholinesterase inhibitors and antioxidants.
Imidazo[4,5-b]pyridine derivatives: These compounds are also structurally related and have been studied for their potential in various chemical and biological applications.
Uniqueness
Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group and the hydroxyl group at specific positions on the imidazo[1,2-a]pyridine ring enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
benzyl 7-oxo-1H-imidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c18-12-6-8-17-9-7-16-14(17)13(12)15(19)20-10-11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI Key |
ZIJUKDXJDARANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C3NC=CN3C=CC2=O |
Origin of Product |
United States |
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